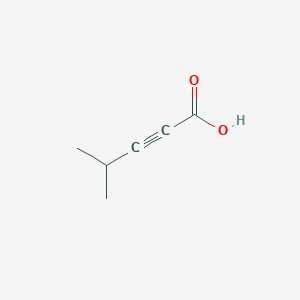

4-Methylpent-2-ynoic acid

描述

Contextualization of Alkynoic Acids within Contemporary Organic Synthesis

Alkynoic acids are a class of organic compounds that contain both a carboxylic acid and an alkyne functional group. This dual reactivity makes them valuable building blocks in modern organic synthesis. The carboxylic acid moiety can readily undergo esterification, amidation, or reduction, while the alkyne can participate in a wide array of reactions, including hydrogenation, halogenation, and various coupling reactions. This versatility allows for the construction of complex molecular architectures from relatively simple starting materials.

In contemporary organic synthesis, the emphasis is often on the development of efficient and selective methods for the construction of carbon-carbon and carbon-heteroatom bonds. Alkynoic acids serve as excellent substrates in many catalytic processes, including transition-metal-catalyzed cross-coupling and cycloaddition reactions. The rigidity of the alkyne unit can also impart specific conformational constraints, which is a valuable tool in the design and synthesis of molecules with defined three-dimensional structures.

Research Significance of 4-Methylpent-2-ynoic Acid as a Synthetic Intermediate

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its structure suggests significant potential as a synthetic intermediate. The isopropyl group at the 4-position introduces steric bulk, which can influence the regioselectivity and stereoselectivity of reactions at the alkyne. This feature makes it an interesting substrate for investigating the effects of steric hindrance on reaction outcomes.

As a synthetic intermediate, this compound could be utilized in the synthesis of a variety of target molecules. For instance, selective reduction of the alkyne could lead to the corresponding (Z)- or (E)-4-methylpent-2-enoic acid, which are valuable precursors in their own right. Furthermore, the combination of the carboxylic acid and alkyne functionalities allows for the possibility of intramolecular reactions to form lactones and other heterocyclic systems. The potential for derivatization of the carboxylic acid group, followed by reactions at the alkyne, opens up a wide range of synthetic possibilities for creating diverse molecular scaffolds.

Overview of Key Research Areas Pertaining to this compound

Based on the general reactivity of alkynoic acids and the specific structure of this compound, several key research areas can be identified where this compound could be of significant interest:

Catalytic Hydrogenation: The selective hydrogenation of the internal alkyne in this compound to either the corresponding alkene or alkane is a fundamental transformation. Research in this area would likely focus on the development of new catalyst systems that can achieve high levels of chemo- and stereoselectivity. The steric bulk of the isopropyl group would likely play a crucial role in directing the stereochemical outcome of the reduction.

Cycloaddition Reactions: The alkyne functionality in this compound makes it a potential substrate for various cycloaddition reactions, such as [3+2] cycloadditions with azides or nitrile oxides to form triazoles or isoxazoles, respectively. These heterocyclic motifs are prevalent in medicinal chemistry and materials science.

Synthesis of Natural Product Analogues: While there is no direct evidence of this compound being a natural product itself, its structural motif could be incorporated into synthetic analogues of biologically active natural products. The isopropyl group is a common feature in many natural products, and this building block could provide an efficient route to their synthesis.

Polymer Chemistry: Alkynoic acids can be used as monomers in the synthesis of novel polymers. The polymerization of this compound or its derivatives could lead to materials with interesting properties, such as thermal stability or specific optical or electronic characteristics.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C6H8O2 |

| Molecular Weight | 112.13 g/mol |

| CAS Number | 65199-69-1 |

| Predicted XLogP3 | 1.5 |

| Predicted Hydrogen Bond Donor Count | 1 |

| Predicted Hydrogen Bond Acceptor Count | 2 |

| Predicted Rotatable Bond Count | 2 |

| Predicted Exact Mass | 112.052429 g/mol |

| Predicted Monoisotopic Mass | 112.052429 g/mol |

| Predicted Topological Polar Surface Area | 37.3 Ų |

| Predicted Heavy Atom Count | 8 |

This data is based on computational predictions from PubChem. uni.lu

Structure

3D Structure

属性

IUPAC Name |

4-methylpent-2-ynoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-5(2)3-4-6(7)8/h5H,1-2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQIRASYNLSFTIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C#CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65199-69-1 | |

| Record name | 4-methylpent-2-ynoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Methylpent 2 Ynoic Acid

Historical Development of Synthetic Routes to Alkyne Carboxylic Acids

The journey to synthesize alkyne carboxylic acids, also known as alkynoic acids, has evolved significantly over the decades. Early methods often involved the dehydrohalogenation of dihaloalkanoic esters, a robust but sometimes harsh approach. Another foundational technique is the oxidation of terminal alkynes. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or ozone (O₃) can cleave the triple bond, leading to the formation of carboxylic acids. chemistrysteps.commasterorganicchemistry.com For terminal alkynes, this oxidative cleavage results in a carboxylic acid and carbon dioxide. chemistrysteps.com

Another classic approach involves the reaction of metal acetylides with carbon dioxide. This carboxylation reaction, typically employing Grignard reagents or organolithium compounds derived from terminal alkynes, provides a direct method for introducing the carboxyl group. While effective, these methods often require strictly anhydrous conditions and careful handling of pyrophoric reagents.

Contemporary Approaches for the Preparation of 4-Methylpent-2-ynoic Acid

Modern synthetic chemistry offers a more refined and versatile toolkit for the preparation of this compound. These methods provide greater control over stereochemistry and functional group tolerance.

One of the most powerful and modular strategies for synthesizing substituted alkynes is through the alkylation of terminal alkynes. youtube.comyoutube.com This method involves the deprotonation of a terminal alkyne with a strong base to form an acetylide anion, which then acts as a potent carbon nucleophile. ucalgary.cayoutube.com

For the synthesis of this compound, a plausible route begins with propyne. Propyne can be deprotonated using a strong base like sodium amide (NaNH₂) or sodium hydride (NaH) to form the propynyl (B12738560) anion. youtube.com This anion can then react with an isopropyl halide, such as 2-bromopropane, in an SN2 reaction to yield 4-methylpent-2-yne. ucalgary.ca The terminal alkyne, 3-methyl-1-butyne (B31179), could also be carboxylated directly.

The key steps are:

Deprotonation: A terminal alkyne's hydrogen is acidic (pKa ≈ 25) and can be removed by a sufficiently strong base like sodium amide (the conjugate acid ammonia (B1221849) has a pKa of ~36). ucalgary.ca

Nucleophilic Attack: The resulting acetylide anion is an excellent nucleophile and attacks the electrophilic carbon of an alkyl halide, forming a new carbon-carbon bond. ucalgary.cayoutube.com This reaction is most efficient with primary or secondary alkyl halides, as tertiary halides tend to undergo elimination. ucalgary.ca

Once the desired carbon skeleton is assembled, the terminal alkyne can be converted to the corresponding carboxylic acid. This is typically achieved by metallation at the terminal position followed by quenching with carbon dioxide.

| Starting Alkyne | Base | Alkylating Agent | Product | Key Feature | Reference |

| Acetylene (B1199291) | NaNH₂ | 1-Iodooctane | 1-Decyne | C-C bond formation | ucalgary.ca |

| Acetylene | NaNH₂ / NaH | Ethyl bromide, then Benzyl bromide | 1-Phenyl-4-hexyne | Sequential double alkylation | youtube.com |

| Propyne | Amide ion | 2-Bromopropane | 4-Methylpent-2-yne | Formation of the target backbone | ucalgary.ca |

This table presents generalized examples of the alkylation methodology.

Direct carboxylation of acetylene derivatives provides a convergent route to alkynoic acids. This strategy involves the reaction of a metal acetylide with carbon dioxide. For this compound, the required precursor would be the lithium or magnesium salt of 3-methyl-1-butyne (isopropylacetylene).

The general reaction is as follows:

Formation of Isopropylacetylene: This can be synthesized by the alkylation of acetylene with an isopropyl halide.

Metallation: Isopropylacetylene is treated with a strong base like n-butyllithium to form the corresponding lithium acetylide.

Carboxylation: The acetylide is then reacted with solid carbon dioxide (dry ice), followed by an acidic workup to protonate the carboxylate salt, yielding this compound.

Recent advancements have explored more environmentally benign carboxylation methods. For instance, processes using cesium carbonate and CO₂ under moderate pressure have been developed for the double carboxylation of acetylene, highlighting a move towards salt-free and greener syntheses. nih.govresearchgate.net

Elimination reactions are a cornerstone of alkyne synthesis. The double dehydrohalogenation of a vicinal or geminal dihalide using a strong base like sodium amide is a classic method for creating a triple bond. To synthesize this compound via this route, one could envision starting from a suitably substituted dihalo-alkanoic acid or ester.

Rearrangement reactions can also be employed to construct the desired alkynoic acid framework. wiley-vch.demasterorganicchemistry.com For example, the Claisen rearrangement of propargyl esters or the Johnson-Claisen rearrangement involving orthoesters and propargyl alcohols can lead to the formation of unsaturated acids. google.com A synthetic plan could involve the reaction of 3-methyl-1-butyn-3-ol with an orthoester under acidic catalysis to generate an intermediate that can be hydrolyzed to the target acid. Such rearrangements are powerful because they can establish specific stereochemistry and regiochemistry. masterorganicchemistry.com

In a convergent synthesis , different fragments of the final molecule are prepared separately and then joined together near the end of the synthesis. researchgate.net For this compound, a convergent approach would involve preparing an isopropyl-containing fragment and a propargylic acid fragment, followed by a coupling reaction. For example, the Sonogashira coupling of a vinyl halide with a terminal alkyne, followed by oxidation, represents a convergent strategy.

Conversely, a divergent synthesis starts from a common intermediate that is transformed into a variety of different products. A divergent pathway to this compound could start from 4-methylpent-2-yn-1-ol. This alcohol could be oxidized to the corresponding aldehyde and then to the carboxylic acid. Alternatively, it could be used in other transformations to create a library of related compounds.

| Strategy | Description | Example for this compound | Advantage |

| Convergent | Separate fragments are synthesized and then combined. researchgate.net | Coupling of an isopropyl-containing species with a C3-acid synthon. | Often more efficient and leads to higher overall yields for complex molecules. |

| Divergent | A common precursor is used to generate a range of structurally related products. | Using 4-methylpent-2-ynal as a precursor for the acid, corresponding esters, or amides. | Allows for the rapid generation of a library of compounds for screening or further study. |

Role of Catalysis in the Synthesis of this compound

Catalysis is indispensable in modern organic synthesis, offering milder reaction conditions, higher selectivity, and improved efficiency. mdpi.com In the context of synthesizing this compound, catalysts play several crucial roles.

Palladium and Copper Catalysis: The Sonogashira coupling, a cornerstone of C-C bond formation, utilizes a palladium catalyst and a copper co-catalyst to couple terminal alkynes with aryl or vinyl halides. nih.gov This could be envisioned in a convergent synthesis of a precursor to the target acid.

Nickel and Iron Catalysis: Decarboxylative cross-coupling reactions, which can form alkynes from carboxylic acid derivatives, have been developed using nickel and iron catalysts. nih.gov This offers a novel way to construct the alkyne moiety.

Oxidation Catalysis: The oxidation of a primary alcohol (4-methylpent-2-yn-1-ol) to the corresponding carboxylic acid can be achieved using various catalytic systems, such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with a co-oxidant, which provides a milder alternative to stoichiometric chromium or manganese reagents.

The development of new catalytic systems continues to push the boundaries of what is possible in alkyne synthesis, enabling more sustainable and efficient routes to complex molecules like this compound. mdpi.com

Transition Metal-Catalyzed Alkynylation and Carbonylation

Transition metal catalysis offers powerful and efficient pathways for the construction of carbon-carbon bonds, including the formation of acetylenic carboxylic acids. Key strategies for the synthesis of this compound involve the carboxylation of a suitable alkyne precursor, such as 3-methyl-1-butyne, often facilitated by transition metal catalysts.

One of the most direct methods is the carboxylation of terminal alkynes with carbon dioxide (CO2) . While this transformation can be achieved under metal-free conditions, transition metal catalysts can enhance efficiency and selectivity. For instance, copper and rare-earth metal complexes have been shown to be effective catalysts for the direct carboxylation of terminal alkynes. In a typical reaction, a salt of the terminal alkyne is reacted with CO2 in the presence of a suitable catalyst. For the synthesis of this compound, 3-methyl-1-butyne would be the starting material.

Another significant transition metal-catalyzed approach is carbonylative coupling . Palladium catalysts are widely employed in these reactions, which involve the introduction of a carbonyl group from carbon monoxide (CO) or a CO surrogate. A plausible route to this compound would involve the palladium-catalyzed carbonylative coupling of a 1-halo-3-methyl-1-butyne intermediate with a water molecule acting as a nucleophile. These reactions often proceed through an acyl-palladium intermediate, which is then attacked by water to yield the carboxylic acid. The use of CO surrogates, such as formates, is also gaining traction as a safer alternative to gaseous carbon monoxide.

| Catalyst System | Starting Material | Reagents | Product | Key Features |

| Copper(I) salts | 3-Methyl-1-butyne | CO2, Base | This compound | Direct carboxylation, good functional group tolerance. |

| Palladium(0) complexes | 1-Iodo-3-methyl-1-butyne | CO, H2O, Base | This compound | Carbonylative coupling, high efficiency. |

| Rare-earth metal amides | 3-Methyl-1-butyne | CO2 | This compound | High reactivity under mild conditions. |

Organocatalysis in the Formation of this compound

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis and offers a complementary approach to metal-based catalysis. While direct organocatalytic methods for the synthesis of this compound are not extensively documented, general principles of organocatalysis can be applied.

For instance, the formation of related α,β-unsaturated carbonyl compounds can be achieved through organocatalytic pathways. A hypothetical approach to a precursor of this compound could involve the conjugate addition of a nucleophile to a β,γ-alkynyl ester, catalyzed by a chiral organocatalyst. Subsequent transformations would then yield the desired acid.

Furthermore, organocatalysts, particularly N-heterocyclic carbenes (NHCs), have been explored for their ability to activate CO2 for carboxylation reactions. An NHC could potentially react with CO2 to form an NHC-carboxylate adduct, which could then carboxylate a deprotonated 3-methyl-1-butyne.

| Organocatalyst Type | Potential Application in Synthesis | Reaction Principle |

| Chiral Amines/Phosphines | Conjugate addition to a β,γ-alkynyl ester | Formation of a chiral center via asymmetric conjugate addition. |

| N-Heterocyclic Carbenes (NHCs) | Carboxylation of 3-methyl-1-butyne with CO2 | Activation of CO2 by the NHC to facilitate carboxylation. |

Stereoselective Synthesis of this compound and its Chiral Analogs

The development of stereoselective methods for the synthesis of chiral molecules is a cornerstone of modern organic chemistry. For this compound, a chiral center can be introduced at the C4 position, leading to (R)- and (S)-4-methylpent-2-ynoic acid.

One established strategy for achieving stereoselectivity is the use of chiral auxiliaries . For example, a chiral alcohol can be esterified with a suitable achiral acid, and then an alkylation reaction can be performed diastereoselectively. Subsequent removal of the chiral auxiliary would yield the enantioenriched carboxylic acid.

Another powerful technique is asymmetric protonation . An enolate of an ester of this compound could be generated, and then a chiral proton source could be used to protonate the enolate in an enantioselective manner, establishing the stereocenter at the C4 position. The choice of the chiral proton source is crucial for achieving high enantiomeric excess.

Kinetic resolution, either enzymatic or chemical, could also be employed to separate a racemic mixture of this compound or its derivatives. For instance, a lipase (B570770) could selectively esterify one enantiomer of a racemic ester of this compound, allowing for the separation of the unreacted enantiomer.

| Method | Description | Key for Stereocontrol |

| Chiral Auxiliary | A chiral molecule is temporarily incorporated to direct the stereochemical outcome of a reaction. | The steric and electronic properties of the chiral auxiliary. |

| Asymmetric Protonation | An enolate is protonated by a chiral proton source to create a stereocenter. | The structure and acidity of the chiral proton source. |

| Kinetic Resolution | One enantiomer of a racemic mixture reacts faster than the other. | The selectivity of the catalyst or enzyme. |

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.org The synthesis of this compound can be approached with these principles in mind.

A prime example of a green synthetic route is the direct carboxylation of 3-methyl-1-butyne with CO2 . This reaction utilizes a renewable and non-toxic C1 source (CO2), maximizing atom economy by incorporating all the carbon atoms of the reactants into the final product. acs.org Metal-free versions of this reaction, often using a strong base like cesium carbonate, are particularly attractive from a green chemistry perspective as they avoid the use of potentially toxic and expensive transition metals.

The use of catalysis over stoichiometric reagents is a fundamental principle of green chemistry. acs.org Both transition metal catalysis and organocatalysis, as discussed in the previous sections, offer more sustainable alternatives to classical stoichiometric methods. The development of recyclable catalysts would further enhance the green credentials of these synthetic routes.

Another key aspect is the choice of solvents . Ideally, reactions should be conducted in environmentally benign solvents, or even under solvent-free conditions. scribd.comnih.gov Research into solvent-free synthesis of organic compounds has shown that many reactions can proceed efficiently without a solvent, often with reduced waste and simplified work-up procedures.

Finally, reducing derivatization steps is crucial for a greener synthesis. acs.org Methods that directly convert a starting material to the final product without the need for protecting groups are preferred. The direct carboxylation of 3-methyl-1-butyne is a good example of such a process. In contrast, multi-step syntheses involving protection and deprotection steps generate more waste and are less atom-economical.

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Atom Economy | Direct carboxylation of 3-methyl-1-butyne with CO2. acs.org |

| Use of Catalysis | Employing transition metal or organocatalysts instead of stoichiometric reagents. acs.org |

| Safer Solvents/Solvent-Free Conditions | Exploring reactions in water, ionic liquids, or without any solvent. scribd.comnih.gov |

| Use of Renewable Feedstocks | Utilizing CO2 as a C1 source. |

| Reduction of Derivatives | Preferring direct synthetic methods over multi-step routes with protecting groups. acs.org |

Reactivity and Reaction Mechanisms of 4 Methylpent 2 Ynoic Acid

Electrophilic Additions to the Alkyne Moiety of 4-Methylpent-2-ynoic Acid

The carbon-carbon triple bond in this compound is a region of high electron density, making it susceptible to attack by electrophiles. These reactions proceed by breaking the pi bonds of the alkyne to form new sigma bonds.

Halogenation and Hydrohalogenation Pathways

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), to an internal alkyne like this compound typically proceeds through a stepwise mechanism. The first addition results in a dihaloalkene. The reaction is often stereoselective, yielding predominantly the anti-addition product, which for this molecule would be (E)-2,3-dihalo-4-methylpent-2-enoic acid. libretexts.orgorganicchemistrytutor.com The initial step involves the formation of a cyclic halonium ion intermediate, which is then attacked by the halide ion in an Sₙ2-like fashion. libretexts.org If a second equivalent of the halogen is used, a tetrahaloalkane can be formed. libretexts.org

Hydrohalogenation: The addition of hydrogen halides (HX, such as HBr or HCl) to the internal alkyne of this compound also occurs. With an unsymmetrical internal alkyne, the addition of one equivalent of HX can lead to a mixture of two vinyl halide regioisomers. The reaction follows Markovnikov's rule, where the proton adds to the carbon of the triple bond that is less substituted, leading to the more stable vinyl cation intermediate. chemistrysteps.comchemistrysteps.commasterorganicchemistry.com For this compound, the electronic influence of the carboxylic acid group and the steric bulk of the isopropyl group affect the stability of the intermediate carbocations, influencing the product distribution. The addition of a second equivalent of HX leads to a geminal dihalide. chemistrysteps.compressbooks.pub

| Reaction | Reagent | Intermediate | Product |

| Halogenation | Br₂ (1 equiv.) | Cyclic Bromonium Ion | (E)-2,3-dibromo-4-methylpent-2-enoic acid |

| Hydrohalogenation | HBr (1 equiv.) | Vinyl Cation | Mixture of 3-bromo-4-methylpent-2-enoic acid and 2-bromo-4-methylpent-2-enoic acid |

| Dihydrohalogenation | HBr (2 equiv.) | Vinyl Halide | 2,2-dibromo-4-methylpentanoic acid and/or 3,3-dibromo-4-methylpentanoic acid |

Hydration and Hydroboration-Oxidation Mechanisms

Hydration: The acid-catalyzed hydration of an internal alkyne adds a molecule of water across the triple bond. This reaction, often catalyzed by mercuric sulfate (B86663) (HgSO₄) in aqueous sulfuric acid, proceeds via a Markovnikov-type addition. jove.comlibretexts.org The initial product is an enol, which is unstable and rapidly tautomerizes to the more stable keto form. chemistrysteps.comchemistrysteps.com For an unsymmetrical internal alkyne like this compound, hydration can produce a mixture of two different ketones, as the initial nucleophilic attack of water can occur at either of the two carbons of the triple bond. chemistrysteps.commsu.edu

Hydroboration-Oxidation: This two-step procedure provides a complementary method for alkyne hydration, yielding an "anti-Markovnikov" product. chemistrysteps.comucalgary.ca In the first step, a borane (B79455) reagent (such as BH₃ or a bulky borane like disiamylborane) adds across the triple bond in a syn-fashion. organicchemistrytutor.comyoutube.com Boron, the electrophile, adds to the less sterically hindered carbon of the alkyne. chemistrysteps.com For this compound, the boron atom would preferentially add to the carbon at position 2, away from the bulky isopropyl group. Subsequent oxidation with hydrogen peroxide (H₂O₂) in a basic solution replaces the boron atom with a hydroxyl group, forming an enol. pearson.com This enol then tautomerizes to the corresponding carbonyl compound. The hydroboration-oxidation of this compound is expected to yield primarily 4-methyl-2-oxopentanoic acid.

| Reaction | Reagents | Key Feature | Expected Major Product |

| Acid-Catalyzed Hydration | H₂O, H₂SO₄, HgSO₄ | Markovnikov addition, enol intermediate | Mixture of 4-methyl-2-oxopentanoic acid and 4-methyl-3-oxopentanoic acid |

| Hydroboration-Oxidation | 1. Disiamylborane 2. H₂O₂, NaOH | Anti-Markovnikov, syn-addition | 4-methyl-2-oxopentanoic acid |

Nucleophilic Additions to the Alkyne and Carboxylic Acid Moieties

The electronic structure of this compound allows for nucleophilic attack at both the alkyne and the carboxylic acid functional groups.

Michael-Type Additions and Related Conjugate Chemistry

The carbon-carbon triple bond in this compound is conjugated with the electron-withdrawing carboxylic acid group. This makes the alkyne an electrophilic "Michael acceptor." wikipedia.org In a Michael-type or conjugate addition, a nucleophile (the "Michael donor") attacks the β-carbon (carbon-3) of the α,β-alkynoic acid. nih.govmasterorganicchemistry.com This reaction is a 1,4-addition across the conjugated system. Various nucleophiles, including enolates, amines, and thiols, can participate in this reaction. The reaction is typically base-catalyzed and results in the formation of a substituted alkene after protonation. masterorganicchemistry.comyoutube.com Domino reactions involving an initial hydroformylation followed by a Michael addition have been developed for α-alkynoic acids, showcasing the utility of this pathway. researchgate.net

Esterification and Amidation Mechanisms of the Carboxylic Acid

Esterification: The carboxylic acid group of this compound can be converted to an ester through several methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. chemistrysteps.combyjus.com The mechanism is a reversible nucleophilic acyl substitution. jove.commasterorganicchemistry.com The acid catalyst protonates the carbonyl oxygen, activating the carbonyl carbon towards nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, followed by the elimination of a water molecule to yield the ester. chemistrysteps.comorganic-chemistry.org

Amidation: The direct reaction of a carboxylic acid with an amine is generally unfavorable because the basic amine deprotonates the acidic carboxylic acid to form an unreactive salt. chemistrysteps.com Therefore, coupling agents are often employed to facilitate amide bond formation. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used. chemistrysteps.comlibretexts.org These agents activate the carboxylic acid by converting the hydroxyl group into a better leaving group. The amine then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate, which collapses to form the amide and a urea (B33335) byproduct. chemistrysteps.comlibretexts.org Other modern coupling agents have also been developed to promote efficient amidation under mild conditions. lookchemmall.comresearchgate.net

Cyclization Reactions Involving the Alkyne Unit of this compound

The dual functionality of this compound makes it a valuable substrate for synthesizing heterocyclic compounds through cyclization reactions. These reactions often involve the intramolecular attack of the carboxylic acid's oxygen atom onto the alkyne, a process that can be catalyzed by various transition metals.

Metals such as palladium(II), rhodium(I), copper(I), and gold(I) are effective catalysts for the cycloisomerization of alkynoic acids. acs.orgexlibrisgroup.comrsc.orgresearchmap.jpmdpi.com The general mechanism involves the coordination of the metal to the alkyne, which activates it towards nucleophilic attack. The carboxylate group then attacks the activated triple bond in an intramolecular fashion. exlibrisgroup.com This typically results in the formation of an alkylidene lactone (a cyclic ester with an exocyclic double bond). acs.orgacs.org The regioselectivity of the cyclization (i.e., the size of the ring formed) and the stereoselectivity (the geometry of the resulting double bond) can be controlled by the choice of metal catalyst, ligands, and reaction conditions. acs.orgmdpi.com For instance, γ-alkynoic acids like 4-pentynoic acid derivatives readily undergo 5-exo-dig cyclization to form five-membered γ-butyrolactones. rsc.orgnih.govcairnrepo.org

| Catalyst System | Reaction Type | General Product |

| Rh(I) complexes | Intramolecular Cycloisomerization | Alkylidene lactone |

| Pd(II) complexes | Enantioselective 5-exo-dig Cyclization | Chiral dihydrofuran-2(3H)-one |

| Cu(I) complexes | Intramolecular Cyclization | Enol lactone |

| Au(0) Nanoparticles | Intramolecular Cyclization | Alkylidene lactone |

Article on this compound Reactivity Remains Elusive Due to Lack of Specific Research

An in-depth article focusing solely on the chemical reactivity and reaction mechanisms of this compound, as requested, cannot be generated at this time due to a significant lack of specific published research on this particular compound. Searches across scientific databases and chemical literature have revealed a scarcity of detailed studies corresponding to the specific outline provided.

The requested article structure included highly specific subsections on the reactivity of this compound:

Derivatives and Analogs of 4 Methylpent 2 Ynoic Acid

Synthesis and Chemical Properties of Esters and Amides of 4-Methylpent-2-ynoic Acid

The carboxyl group of this compound is a prime site for modification, leading to the formation of esters and amides. These derivatives often exhibit altered solubility, reactivity, and biological characteristics compared to the parent acid.

Synthesis:

Amides are commonly prepared by first activating the carboxylic acid, for instance, by converting it to an acyl chloride with reagents like oxalyl chloride or thionyl chloride. The resulting activated species is then reacted with a primary or secondary amine. A notable example is the synthesis of Weinreb amides, such as N,O-dimethylamides, which are valuable intermediates in organic synthesis because they can be selectively converted to ketones. For instance, related chiral alkynoic acids have been converted into Weinreb pentynamides by treatment with oxalyl chloride followed by N,O-dimethylhydroxyamine hydrochloride rsc.org.

Chemical Properties: The conversion of the carboxylic acid to an ester or amide functional group significantly modifies the molecule's chemical properties. The high reactivity of the carboxylic acid is tempered, which can be advantageous in multi-step syntheses where the acid functionality needs to be protected . In the context of developing biologically active compounds, modifying the carboxylic group has been shown to reduce the toxicity of some alkynoic acids against eukaryotic cells nih.gov. Furthermore, ester and amide derivatives, such as those protected with the fluorenylmethyloxycarbonyl (Fmoc) group, are essential reagents in solid-phase peptide synthesis (SPPS) for incorporating the alkynoic acid backbone into peptide chains .

| Derivative Type | Example | Key Features & Applications |

| Ester | Ethyl 4-methyl-2-pentynoate | Increased solubility in organic solvents; used as a synthetic intermediate ikambalab.com. |

| Amide (Weinreb) | (2R,3R)-3-ethyl-2-methylpent-4-ynamide | Stable intermediate for the synthesis of ketones; used in complex molecule synthesis rsc.org. |

| Protected Amino Ester | Methyl (S)-2-(Fmoc-amino)-2-methylpent-4-ynoate | Used in solid-phase peptide synthesis (SPPS) and "click chemistry" for bioconjugation . |

Halogenated and Hydroxylated Derivatives (e.g., 4-Hydroxy-4-methylpent-2-ynoic acid)

Introducing hydroxyl or halogen substituents onto the aliphatic chain of this compound creates derivatives with distinct reactivity and potential applications.

Hydroxylated Derivatives: A prominent example is 4-Hydroxy-4-methylpent-2-ynoic acid (CAS 50624-25-4). scbt.comnih.gov

Synthesis : This derivative can be prepared by reacting propiolic acid with acetone, typically in the presence of a base like potassium hydroxide (B78521) (KOH). This method can achieve yields ranging from 53% to 74% .

Properties and Applications : With a molecular formula of C₆H₈O₃ and a molecular weight of 128.13 g/mol , this compound is a valuable building block in organic synthesis. biosynth.com The presence of both a hydroxyl group and a triple bond allows for a variety of chemical transformations, including oxidation, reduction, and substitution, making it a versatile precursor for more complex molecules .

Halogenated Derivatives: Halogen atoms can be incorporated to modulate the electronic properties and metabolic stability of the molecule.

Synthesis : Halogenated analogs can be synthesized through various routes, including the use of halogenated starting materials or by direct halogenation reactions. For example, brominated derivatives like Methyl Z-2-(bromomethyl)-4-methylpent-2-enoate have been synthesized, showcasing the introduction of bromine into a related structural framework orgsyn.org.

Properties and Applications : Fluorinated derivatives, in particular, are of interest in medicinal chemistry. Analogs such as (S)-2-Amino-5-(3,4-difluorophenyl)-2-methylpent-4-ynoic acid have been synthesized, and it is recognized that the inclusion of fluorine can enhance the metabolic stability of drug candidates .

| Derivative | Molecular Formula | Key Features | Source |

| 4-Hydroxy-4-methylpent-2-ynoic acid | C₆H₈O₃ | Versatile building block with hydroxyl and alkyne groups. nih.gov | |

| (S)-2-Amino-5-(4-fluorophenyl)-2-methylpent-4-ynoic acid | C₁₂H₁₁FNO₂ | Aryl-fluorinated analog; fluorine may improve metabolic stability. | |

| 4-Chloro-4-methylpent-2-ynoic acid | C₆H₇ClO₂ | Halogenated derivative used as a synthetic intermediate. |

Metal Carboxylates and Organometallic Complexes Derived from this compound

The carboxylic acid and alkyne functionalities of this compound serve as handles for coordination with metal centers, leading to the formation of metal carboxylates and organometallic complexes.

Metal Carboxylates : The acidic proton of the carboxyl group can be readily abstracted by a base to form a carboxylate salt. For example, during the synthesis of the acid via carboxylation of a terminal alkyne, an intermediate lithium carboxylate is formed upon reaction with an organolithium reagent and carbon dioxide . These metal salts can have different solubility profiles compared to the parent acid.

Organometallic Complexes : The alkyne triple bond can act as a ligand, coordinating to transition metals. This interaction is fundamental to many catalytic processes. In Sonogashira cross-coupling reactions, the alkyne coordinates with palladium and copper catalysts to facilitate C-C bond formation . Other organometallic reactions involving related 4-ynoic acids include mercury(II)-mediated cyclizations to form lactones thieme-connect.de. The hydroxylated derivative, 4-hydroxy-4-methylpent-2-ynoic acid, has been associated with a range of organometallic reagents, including those based on tin, zinc, and boron, highlighting its potential in forming diverse metal complexes fluorochem.co.uk.

Design and Synthesis of Substituted Alkynoic Acid Analogs

The design and synthesis of substituted analogs of this compound are driven by the goal of creating molecules with novel properties for specific applications, such as enhanced biological activity.

Design Strategies : A common strategy involves introducing additional functional groups or unsaturation into the carbon chain. For instance, the incorporation of heteroatoms like sulfur has been explored to create analogs such as 4-(alkylthio)but-2-ynoic acids, which showed enhanced antimycobacterial activity compared to their parent compounds nih.gov. Another approach is the introduction of aryl groups, which can introduce steric bulk and affect properties like enzyme binding affinity .

Synthetic Methods : The synthesis of these analogs often relies on powerful cross-coupling reactions. The Sonogashira coupling, for example, is a versatile method for forming C-C bonds between terminal alkynes and aryl or vinyl halides, enabling the synthesis of a wide range of aryl-substituted alkynoic acids . Rearrangement reactions of other unsaturated hydrocarbons also provide pathways to substituted alkynes thieme-connect.de.

Incorporation of this compound into Complex Molecular Architectures (e.g., amino acid derivatives)

One of the most significant applications of this compound and its analogs is their use as building blocks for constructing larger, more complex molecules, particularly non-canonical amino acids for peptide and protein chemistry.

Synthesis of Amino Acid Derivatives : By introducing an amino group, typically at the alpha-carbon, derivatives like (2R)-2-amino-2-methyl-pent-4-ynoic acid and (2S,3S)-2-amino-3-methylpent-4-ynoic acid (Amp) can be synthesized. cymitquimica.comrsc.org These chiral amino acids are valuable precursors in pharmaceutical development.

Incorporation into Peptides : To incorporate these non-canonical amino acids into a peptide sequence, they are first appropriately protected. For example, the amino group is often protected with an Fmoc group, as seen in Methyl (S)-2-(Fmoc-amino)-2-methylpent-4-ynoate . This protected amino acid can then be used in automated solid-phase peptide synthesis (SPPS). A successful example is the synthesis of the tripeptide Tyr-Amp-Leu, where the custom amino acid was incorporated into the peptide chain rsc.org. The alkyne handle within the resulting peptide allows for further modification via "click chemistry" .

Stereoisomeric and Chiral Derivatives of this compound

Chirality plays a crucial role in the biological activity of many molecules. Consequently, the synthesis of specific stereoisomers of this compound derivatives is a key focus of research.

Advanced Spectroscopic and Structural Elucidation of 4 Methylpent 2 Ynoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules.

One-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial information on the chemical environments of the protons and carbons within 4-methylpent-2-ynoic acid. The ¹H NMR spectrum is expected to show distinct signals for the isopropyl methine and methyl protons, as well as the acidic proton of the carboxyl group. The ¹³C NMR spectrum would reveal signals for the carboxyl carbon, the two sp-hybridized carbons of the alkyne, and the sp³-hybridized carbons of the isopropyl group.

To definitively assign these signals and confirm the molecule's connectivity, two-dimensional (2D) NMR techniques are employed.

Correlation Spectroscopy (COSY): This experiment reveals scalar couplings between protons, typically through two or three bonds. For this compound, a COSY spectrum would show a correlation between the methine proton of the isopropyl group and its adjacent methyl protons, confirming the isopropyl moiety.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates proton signals with their directly attached carbon atoms. It would be used to unambiguously link the proton signals of the isopropyl group to their corresponding carbon signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Predicted values in CDCl₃. Actual shifts may vary based on solvent and experimental conditions.)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C1 (COOH) | 10-12 (broad s) | ~158-160 |

| C2 (C≡C) | - | ~75-80 |

| C3 (C≡C) | - | ~85-90 |

| C4 (CH) | ~2.8-3.2 (septet) | ~25-30 |

| C5 (CH₃) | ~1.2-1.4 (d) | ~20-22 |

While solution-state NMR provides data on molecules in a dissolved state, solid-state NMR (ssNMR) spectroscopy probes the structure of materials in their solid form. jocpr.com This is particularly vital for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. jeol.com Different polymorphs of a drug substance can have different physical properties, including stability and solubility. jeol.com

For this compound, which can form intermolecular hydrogen bonds via its carboxylic acid group, different packing arrangements in the solid state are possible. Solid-state NMR can readily distinguish between these polymorphs. jeol.com

Chemical Shift Anisotropy: In the solid state, molecules have restricted motion, and the observed chemical shifts are dependent on the orientation of the molecule with respect to the external magnetic field. jocpr.com This results in distinct spectral signatures for different crystal forms.

Cross-Polarization Magic-Angle Spinning (CP/MAS): This is a standard ssNMR technique that enhances the signal of low-abundance nuclei like ¹³C and averages out anisotropic interactions to produce high-resolution spectra of solid samples.

Quantitative Analysis: Solid-state NMR can be used to determine the relative amounts of different polymorphs in a mixed sample or to quantify the degree of crystallinity versus amorphous content. jocpr.com It can also help determine the number of molecules in the asymmetric unit of a crystal lattice by observing the number of distinct resonances for each carbon site. mdpi.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Mechanistic Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a very broad absorption in the 2500–3300 cm⁻¹ region, characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid dimer. A strong C=O stretching vibration would appear around 1700–1725 cm⁻¹. The C≡C triple bond stretch is expected to be a weak to medium, sharp band in the 2200–2260 cm⁻¹ region. libretexts.org

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar, symmetric bonds. Therefore, the C≡C stretching vibration of the internal alkyne in this compound, which may be weak in the IR spectrum, would likely show a strong signal in the Raman spectrum. umsl.eduacs.org This makes Raman an important confirmatory technique for the alkyne group. umsl.edu The C=O stretch is also observable in the Raman spectrum. The complementary nature of IR and Raman is crucial; IR is strong for polar groups like C=O and O-H, while Raman is excellent for non-polar C≡C bonds. nih.gov

These techniques are also used to study intermolecular interactions. For example, changes in the O-H and C=O stretching frequencies upon dilution or change of solvent can provide information about the equilibrium between the monomeric and dimeric forms of the carboxylic acid. rsc.org

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Carboxylic Acid | O-H stretch (dimer) | 2500–3300 (very broad) | Weak |

| Carboxylic Acid | C=O stretch | 1700–1725 (strong) | Medium-Strong |

| Alkyne | C≡C stretch | 2200–2260 (weak-medium, sharp) | Strong |

High-Resolution Mass Spectrometry: Fragmentation Pathway Analysis and Isotopic Labeling

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. mdpi.comwiley-vch.de For C₆H₈O₂, the expected exact mass would be used to confirm the molecular formula. uni.lu

Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the molecular ion to provide structural information. nih.gov The fragmentation patterns of this compound would be influenced by its functional groups. wikipedia.org Common fragmentation pathways for unsaturated carboxylic acids include:

α-Cleavage: Cleavage of the bond adjacent to the carbonyl group.

McLafferty Rearrangement: A characteristic rearrangement for compounds containing a carbonyl group and a γ-hydrogen, though less likely in this specific structure due to the alkyne. wikipedia.orgjove.com

Decarboxylation: Loss of CO₂ from the carboxylic acid group.

Cleavage at the Isopropyl Group: Loss of an isopropyl radical or related fragments.

Isotopic labeling, where an atom is replaced by its isotope (e.g., ¹H with ²H or ¹²C with ¹³C), is a powerful technique used in conjunction with mass spectrometry to trace the pathways of fragmentation reactions. By observing the mass shifts in the fragment ions, the origin of each fragment can be determined, providing definitive evidence for proposed fragmentation mechanisms.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| Adduct/Fragment | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | [C₆H₉O₂]⁺ | 113.0597 |

| [M+Na]⁺ | [C₆H₈O₂Na]⁺ | 135.0416 |

| [M-H]⁻ | [C₆H₇O₂]⁻ | 111.0451 |

| [M-H₂O+H]⁺ | [C₆H₇O]⁺ | 95.0497 |

| [M-COOH]⁺ | [C₅H₇]⁺ | 67.0548 |

| [M-C₃H₇]⁺ | [C₃HO₂]⁺ | 69.0028 |

(Data sourced from predicted values for C₆H₈O₂) uni.lu

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid at atomic resolution. By diffracting X-rays off a single crystal, one can determine the precise positions of atoms, as well as bond lengths, bond angles, and torsional angles.

For this compound, a single-crystal X-ray structure would provide definitive confirmation of its constitution. Furthermore, it would reveal detailed information about its solid-state conformation and how the molecules pack together in the crystal lattice. This includes the geometry of the intermolecular hydrogen bonds that form the characteristic carboxylic acid dimers.

While this compound itself is achiral, X-ray crystallography is crucial for determining the absolute stereochemistry of its chiral derivatives. rsc.orgrsc.org If a stereocenter were introduced, for example by reduction of the alkyne to a chiral alcohol or by substitution at the C4 position, X-ray analysis of a single crystal, often incorporating the anomalous dispersion effect, could unambiguously assign the (R) or (S) configuration of the chiral center. nii.ac.jp

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Characterization

Chiroptical spectroscopy techniques are essential for studying chiral molecules. They measure the differential interaction of a molecule with left and right circularly polarized light. mdpi.com

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light in the UV-Vis region. It is sensitive to the electronic transitions within a chiral molecule.

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of circularly polarized light in the IR region. It provides stereochemical information about the vibrational modes of a chiral molecule. acs.org

For chiral derivatives of this compound, ECD and VCD would be powerful tools for determining absolute configuration in solution. mdpi.com The experimental ECD or VCD spectrum is compared with spectra predicted by quantum chemical calculations for each possible enantiomer. A match between the experimental and calculated spectrum allows for a confident assignment of the absolute stereochemistry. acs.org

A significant challenge in applying these methods to carboxylic acids is their tendency to form aggregates (dimers) through hydrogen bonding, which can complicate the spectra. acs.orgacs.org This issue can sometimes be overcome by converting the carboxylic acid to a salt or another derivative to break up the intermolecular hydrogen bonding, leading to simpler and more easily interpretable spectra. acs.org

Integration of Spectroscopic Data with Computational Predictions

The comprehensive structural elucidation of this compound and its derivatives is significantly enhanced by the integration of experimental spectroscopic data with computational predictions. This synergistic approach, combining techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy with quantum chemical calculations, provides a powerful tool for the unambiguous assignment of spectral features and a deeper understanding of molecular structure and properties.

Computational methods, particularly Density Functional Theory (TDF), have become indispensable in modern chemistry for predicting a range of molecular properties, including spectroscopic parameters. nih.gov These theoretical calculations can provide valuable insights that complement and refine the interpretation of experimental data, especially in cases of spectral complexity or ambiguity.

Corroborating Structural Assignments

A primary application of this integrated approach is the corroboration of structural assignments made from experimental NMR and IR data. While 1D and 2D NMR experiments are powerful for determining the connectivity of a molecule, computational modeling can help to resolve any remaining uncertainties. By calculating the theoretical NMR chemical shifts (¹H and ¹³C) and comparing them to the experimental values, a higher level of confidence in the structural assignment can be achieved.

For instance, in the analysis of a derivative, 4-hydroxy-4-methylpent-2-ynoic acid, computational modeling can be employed to compare the experimental NMR shifts with DFT-calculated values to confirm the precise structure. This is particularly useful for complex molecules or when isomers with very similar spectroscopic signatures could be present.

The following table illustrates a hypothetical comparison between experimental and computationally predicted ¹³C NMR chemical shifts for this compound. The predicted values are typically obtained using a standard DFT method (e.g., B3LYP with a 6-31G* basis set).

| Carbon Atom | Experimental ¹³C NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) | Deviation (ppm) |

| C-1 (COOH) | ~170 | ~168 | ~2 |

| C-2 (C≡C) | ~80 | ~78 | ~2 |

| C-3 (C≡C) | ~90 | ~88 | ~2 |

| C-4 (CH) | ~25 | ~24 | ~1 |

| C-5 (CH₃) | ~20 | ~19 | ~1 |

| C-6 (CH₃) | ~20 | ~19 | ~1 |

Note: The experimental values are approximate and can vary based on the solvent and other experimental conditions. The predicted values are for a hypothetical calculation and serve for illustrative purposes.

Elucidating Vibrational Modes

Similarly, computational chemistry plays a crucial role in the detailed analysis of IR spectra. While experimental IR spectroscopy reveals the presence of specific functional groups through their characteristic absorption bands, DFT calculations can provide a complete vibrational analysis of the molecule. This allows for the assignment of each observed IR band to a specific vibrational mode (e.g., stretching, bending, or rocking) of the molecule.

For example, the experimental IR spectrum of an alkynoic acid will show a characteristic C≡C triple bond stretch and a broad O-H stretch from the carboxylic acid group. Computational modeling can precisely predict the frequencies of these vibrations and also identify more complex vibrational modes that are difficult to assign from the experimental spectrum alone. This level of detail is invaluable for a complete understanding of the molecule's vibrational properties.

Resolving Ambiguities and Predicting Properties

In some instances, experimental data may be ambiguous or difficult to interpret. For example, rotational isomers (conformers) may coexist in solution, leading to complex or overlapping spectra. Computational modeling can be used to calculate the relative energies of different conformers and predict the spectra for each, aiding in the interpretation of the experimental data.

Furthermore, the integration of spectroscopic and computational data can be used to predict the reactivity of a molecule. By understanding the electronic structure and the nature of the molecular orbitals, which can be calculated using DFT, it is possible to make informed predictions about how the molecule will behave in different chemical reactions.

Computational and Theoretical Chemistry Studies of 4 Methylpent 2 Ynoic Acid

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

There are no specific studies detailing the quantum chemical calculations of the electronic structure and molecular orbitals of 4-methylpent-2-ynoic acid found in the public domain. Such studies would typically involve the use of quantum mechanical methods to model the distribution of electrons within the molecule. These calculations could provide insights into the molecule's reactivity, polarity, and spectroscopic properties by determining the energies and shapes of its molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Molecular Dynamics Simulations of Conformational Landscapes and Interactions

Specific molecular dynamics (MD) simulations for this compound are not described in available research. MD simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, these simulations could be employed to explore its conformational flexibility, identifying the most stable arrangements of its atoms in various solvent environments. Furthermore, MD could simulate its interactions with other molecules or biological targets, which can be particularly useful in understanding its mechanism of action in different chemical reactions. For related compounds, MD simulations have been suggested to model solvent effects on reaction pathways.

Reaction Pathway Analysis, Transition State Characterization, and Reaction Kinetics

A detailed reaction pathway analysis, including transition state characterization and reaction kinetics, for this compound has not been specifically reported. This type of computational study is crucial for understanding the mechanisms of chemical reactions. By mapping the energy landscape of a reaction, chemists can identify the lowest energy path from reactants to products. This involves locating and characterizing the structure and energy of transition states, which are the highest energy points along the reaction coordinate. These calculations are instrumental in predicting reaction rates and understanding how different factors, such as catalysts or substituents, might influence the reaction outcome. For other molecules, it has been suggested that such modeling can be used for alkyne reactions.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

While experimental spectroscopic data is used for the characterization of this compound, specific computational predictions of its spectroscopic properties are not found in the available literature. Theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies are powerful tools for confirming molecular structures. Computational methods, such as Density Functional Theory (DFT), can calculate these properties with a high degree of accuracy. For instance, the characteristic IR stretches for similar alkynoic acids are expected around 2100–2260 cm⁻¹ for the C≡C bond and 2500–3300 cm⁻¹ for the COOH group. Similarly, the ¹³C NMR signals for the sp-hybridized carbons of the alkyne are anticipated in the range of 70–100 ppm, and the carboxylic acid carbon between 170–185 ppm.

Development of Force Fields and Computational Models for Reactivity Prediction

There is no evidence of the development of specific force fields or computational models for predicting the reactivity of this compound. Force fields are a set of parameters used in molecular mechanics and molecular dynamics simulations to calculate the potential energy of a system of atoms. A well-parameterized force field for this molecule would be essential for conducting accurate and efficient simulations of its behavior in larger, more complex systems.

Density Functional Theory (DFT) Applications in Understanding Reactivity and Selectivity

Although Density Functional Theory (DFT) is a widely used method in computational chemistry, specific DFT studies focused on the reactivity and selectivity of this compound are not available. In a general context, DFT calculations, for instance at the B3LYP/6-31G(d) level of theory, are employed to model reaction pathways and optimize molecular geometries. Such calculations can also be used to determine Fukui indices, which help in identifying the most likely sites for nucleophilic and electrophilic attack, thereby providing insights into the molecule's reactivity. DFT calculations have also been proposed to be useful in understanding the decarboxylation and migratory insertion steps in reactions involving related alkynoic acids. thieme-connect.com

Applications of 4 Methylpent 2 Ynoic Acid in Advanced Organic Synthesis and Materials Science

As a Versatile Building Block for the Construction of Complex Organic Molecules

The bifunctional nature of 4-methylpent-2-ynoic acid, containing both an alkyne and a carboxylic acid, renders it a potentially valuable building block in organic synthesis. The carboxylic acid group can be readily converted into a variety of other functional groups such as esters, amides, and acid halides, providing a handle for diverse chemical transformations. The alkyne moiety, a region of high electron density, is susceptible to a wide array of reactions, including additions, cycloadditions, and coupling reactions.

For instance, the triple bond can undergo hydrogenation to yield the corresponding alkene or alkane, allowing for the introduction of stereocenters. It can also participate in hydration reactions to form ketones or be subjected to hydrohalogenation to introduce halides. These transformations are fundamental in the synthesis of more complex molecular scaffolds.

While specific examples detailing the use of this compound in the total synthesis of complex natural products or pharmaceuticals are scarce in the literature, its structural analog, 4-hydroxy-4-methylpent-2-ynoic acid, is recognized as a valuable building block in organic synthesis. mdpi.com The reactivity of its triple bond and hydroxyl group allows for a variety of chemical transformations. mdpi.com Similarly, other substituted ynoic acids are utilized in the synthesis of heterocyclic compounds, which are prevalent in many biologically active molecules. The synthesis of heterocyclic compounds can be achieved through various methods, including multicomponent reactions involving ketoacids. whiterose.ac.uk

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Product Functional Group |

| Esterification | Alcohol, Acid Catalyst | Ester |

| Amidation | Amine, Coupling Agent | Amide |

| Reduction of Alkyne | H₂, Pd/C | Alkane |

| Partial Reduction of Alkyne | H₂, Lindlar's Catalyst | (Z)-Alkene |

| Hydrohalogenation | HX (X = Cl, Br, I) | Vinyl Halide |

| Hydration | H₂SO₄, H₂O, HgSO₄ | Ketone |

| Cycloaddition [4+2] | Diene | Substituted Benzene Derivative |

Role in Click Chemistry and Bioconjugation Methodologies

The terminal alkyne functionality in this compound makes it a prime candidate for participation in "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. nih.govresearchgate.net The most prominent example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,4-disubstituted 1,2,3-triazole ring. nih.gov

This reaction is highly efficient and tolerant of a wide range of functional groups, making it ideal for bioconjugation, the process of linking molecules to biological macromolecules such as proteins or nucleic acids. researchgate.netineosopen.org While there is no specific literature detailing the use of this compound in this context, its structure is well-suited for such applications. The carboxylic acid group could be used to attach the molecule to a solid support or another molecule of interest, while the alkyne serves as a handle for conjugation with an azide-modified biomolecule.

Table 2: Potential Click Chemistry Application of this compound

| Reaction | Reactant 2 | Catalyst | Product |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide-functionalized molecule | Copper(I) source | 1,4-disubstituted 1,2,3-triazole |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained cyclooctyne | None | Triazole |

Precursor in Polymer Science and Monomer Design for Advanced Polymeric Materials

The presence of both a polymerizable alkyne group and a functionalizable carboxylic acid group suggests that this compound could serve as a valuable monomer in the synthesis of advanced polymeric materials. The alkyne moiety can undergo polymerization through various mechanisms, including those catalyzed by transition metals, to form a polyalkyne backbone. The resulting polymer would feature pendant carboxylic acid groups along its chain.

These carboxylic acid groups can be further modified post-polymerization to introduce a wide range of functionalities, leading to materials with tailored properties such as altered solubility, thermal stability, or the ability to coordinate metal ions. The synthesis of functional polymers through the polymerization of functional monomers is a key strategy in developing materials for diverse applications. nih.govresearchgate.net For example, the polymerization of functionalized organosilicon monomers has been achieved using CuAAC reactions. rsc.org

Utilization in the Design and Synthesis of Functional Materials (e.g., MOFs, COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials with applications in gas storage, separation, and catalysis. rsc.orgmdpi.comrsc.orgresearchgate.netiarjset.comrsc.org The synthesis of these materials relies on the use of organic "linker" or "building block" molecules that connect metal nodes (in MOFs) or self-assemble through covalent bonds (in COFs).

The structure of this compound, with its carboxylic acid group capable of coordinating to metal centers and its linear alkyne unit, makes it a potential candidate for a linker molecule in the synthesis of both MOFs and COFs. nih.govresearchgate.net The rigidity of the alkyne could help in the formation of well-defined porous structures. While there are no specific reports of MOFs or COFs constructed from this compound, the general principles of MOF and COF design support its potential utility. nih.govresearchgate.netnih.govrsc.orgmdpi.comscispace.com The use of functionalized linkers is a key strategy for tuning the properties of these materials. nih.gov

Applications in Ligand Design for Homogeneous and Heterogeneous Catalysis

The carboxylic acid and alkyne functionalities of this compound could be exploited in the design of ligands for transition metal catalysts. rsc.orgnih.govresearchgate.net The carboxylic acid can be used to anchor the molecule to a solid support for heterogeneous catalysis or to another part of a larger ligand scaffold. The alkyne can coordinate to a metal center, influencing its catalytic activity.

The electronic properties of the alkyne can be tuned by the substituents on the molecule, which in turn can affect the performance of the catalyst in various reactions such as hydrogenations, cross-couplings, and polymerizations. The development of new ligands is crucial for advancing the field of catalysis. mdpi.commdpi.comresearchgate.net

Contribution to Supramolecular Chemistry and Self-Assembled Systems

The ability of the carboxylic acid group to form strong hydrogen bonds makes this compound a candidate for use in supramolecular chemistry and the design of self-assembled systems. Carboxylic acids are well-known to form dimeric structures through hydrogen bonding. In the case of this compound, these interactions could lead to the formation of one-dimensional chains or more complex architectures.

The alkyne group could also participate in non-covalent interactions, such as π-π stacking, further directing the self-assembly process. The study of self-assembly is fundamental to creating complex, functional supramolecular structures.

Development of Advanced Organic Electronic Materials

The conjugated π-system of the alkyne bond in this compound suggests its potential use in the development of organic electronic materials. mdpi.com Conjugated organic molecules and polymers are the basis for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

While this compound itself is a small molecule, it could be used as a building block for larger conjugated systems or as a monomer for the synthesis of conductive polymers. mdpi.comresearchgate.netiarjset.comresearchgate.net The carboxylic acid group provides a handle for tuning the material's properties, such as its solubility and its interface with other materials in a device. The synthesis of novel organic materials with tailored optoelectronic properties is a vibrant area of research. rsc.org

Biosynthetic Pathways and Biological Context of Alkynoic Acids Strictly Non Clinical

Elucidation of Enzymatic Mechanisms Involved in Alkynoic Acid Formation

The introduction of a triple bond into a carbon chain is a chemically demanding reaction that, in biological systems, is primarily catalyzed by a unique class of enzymes known as acetylenases. These enzymes are a specialized type of fatty acid desaturase. nih.gov The prevailing mechanism for the formation of an acetylenic bond is believed to be a two-step oxidative desaturation process. nih.gov

First, a pre-existing double bond in a fatty acid substrate is converted to an alkyne. This reaction is catalyzed by a non-heme diiron-containing enzyme that utilizes molecular oxygen and requires electrons, which are typically transferred from NAD(P)H via a cytochrome b5 reductase and cytochrome b5. nih.gov The enzyme Crep1, a bifunctional acetylenase from Crepis alpina, is a well-studied example that first catalyzes the formation of a double bond in linoleic acid and subsequently introduces the triple bond to form crepenynic acid. nih.gov This process highlights the direct enzymatic conversion of an olefinic bond to an acetylenic bond.

The general mechanism for fatty acid desaturases, which provides a model for acetylenases, involves the activation of dioxygen at a diiron center. nih.gov This activated oxygen species is then capable of abstracting hydrogen atoms from the fatty acid chain, leading to the formation of the unsaturated bond. While the precise intermediates in the conversion of an alkene to an alkyne by acetylenases are still under investigation, the requirement for a pre-existing double bond at the site of triple bond formation is a key mechanistic feature.

Investigation of Biosynthetic Precursors and Intermediates

The biosynthetic origins of the carbon skeleton of 4-methylpent-2-ynoic acid can be inferred from the well-established pathways of branched-chain fatty acid biosynthesis. The "4-methylpent" portion of the name strongly suggests a link to the branched-chain amino acid, L-leucine.

In many bacteria, the biosynthesis of branched-chain fatty acids is initiated by α-keto acids that serve as primers. rsc.org These α-keto acids are derived from the catabolism of branched-chain amino acids. Specifically, leucine (B10760876) is transaminated to form α-ketoisocaproate. researchgate.net This intermediate is then oxidatively decarboxylated to produce isovaleryl-CoA, which is synonymous with 3-methylbutyryl-CoA. rsc.org This branched five-carbon unit then serves as the starter molecule for the fatty acid synthase (FAS) machinery.

The standard fatty acid synthesis process involves the sequential addition of two-carbon units from malonyl-CoA. However, in the case of this compound, the initial primer is not acetyl-CoA but rather the leucine-derived 3-methylbutyryl-CoA. The subsequent steps would likely involve the standard fatty acid synthesis cycle to extend the chain, followed by the action of an acetylenase to introduce the triple bond at the C-2 position.

The probable biosynthetic pathway for this compound is hypothesized to proceed as follows:

Priming: The branched-chain amino acid L-leucine is converted to 3-methylbutyryl-CoA.

Chain Elongation: The fatty acid synthase complex utilizes 3-methylbutyryl-CoA as a primer and elongates it, likely with one molecule of malonyl-CoA, to form a saturated six-carbon branched-chain fatty acid.

Desaturation: A desaturase enzyme would first introduce a double bond at the C-2 position of the saturated precursor.

Acetylenic Bond Formation: A specific acetylenase would then catalyze the oxidation of the double bond to form the final product, this compound.

| Proposed Intermediate | Description |

| L-Leucine | Initial branched-chain amino acid precursor. |

| α-Ketoisocaproate | Formed by the transamination of L-leucine. |

| 3-Methylbutyryl-CoA | The primer for fatty acid synthesis, formed by oxidative decarboxylation of α-ketoisocaproate. |

| 4-Methylpentanoic acid | The saturated fatty acid precursor to the final product. |

| 4-Methylpent-2-enoic acid | The olefinic intermediate prior to alkyne formation. |

| This compound | Final Product |

Chemoenzymatic Synthesis of this compound and Its Analogs

The synthesis of chiral alkynoic acids, such as this compound, can be approached through chemoenzymatic methods that leverage the high stereoselectivity of enzymes. While a specific chemoenzymatic route for this compound is not prominently documented, general strategies for the synthesis of chiral molecules containing alkyne functionalities can be applied.

One potential strategy involves the enzymatic resolution of a racemic mixture. For instance, a racemic mixture of a precursor alcohol could be subjected to lipase-catalyzed transesterification. Lipases are known for their ability to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated product from the unreacted enantiomer. This approach could be applied to a precursor like 4-methylpent-2-yn-1-ol.

Another approach is the use of enzymes to create the chiral center directly. For example, Old Yellow Enzymes (OYEs) are known to catalyze the stereoselective reduction of activated alkenes. rsc.org A precursor molecule containing a double bond adjacent to an electron-withdrawing group could potentially be reduced by an OYE to set the stereochemistry at the C-4 position before the introduction of the alkyne.

More advanced chemoenzymatic cascades have been developed for the synthesis of chiral amines from alkynes. acs.org These methods often involve a metal-catalyzed hydration of the alkyne to a ketone, followed by a transaminase-catalyzed conversion to the chiral amine. acs.org While not directly producing an alkynoic acid, these methods demonstrate the compatibility of enzymatic reactions with alkyne-containing substrates and the potential for creating chiral centers in their vicinity.

| Enzyme Class | Potential Application in Synthesis |

| Lipases | Kinetic resolution of racemic precursors (e.g., alcohols). |

| Old Yellow Enzymes (OYEs) | Stereoselective reduction of a C=C bond to create a chiral center. |

| Transaminases | Asymmetric synthesis of chiral amines from ketones derived from alkynes. acs.org |

| Epoxide Hydrolases | Desymmetrization of meso-epoxides to generate chiral diols. researchgate.net |

Role of Related Alkynoic Acids in Natural Product Biosynthesis

Alkynoic acids and their derivatives are important intermediates in the biosynthesis of a wide array of natural products, particularly in plants and fungi. u-tokyo.ac.jp These acetylenic compounds often exhibit significant biological activities.

A prominent example is crepenynic acid, an 18-carbon alkynoic acid that serves as a key precursor to a large family of polyacetylenes in the Asteraceae family of plants. rsc.org Crepenynic acid itself is derived from the common fatty acid, linoleic acid. nih.gov From crepenynic acid, a series of desaturation, hydroxylation, and chain-shortening reactions lead to the formation of compounds like falcarinol (B191228) and other polyacetylenes known for their defensive roles in plants.

In the biosynthesis of the mycocerosic acids in Mycobacterium tuberculosis, a specialized fatty acid synthase, mycocerosic acid synthase, utilizes methylmalonyl-CoA instead of malonyl-CoA to create multi-methyl-branched fatty acids. nih.govnih.gov While not alkynoic acids, this demonstrates the use of alternative building blocks to generate branched fatty acid structures, a principle that is also at play in the biosynthesis of this compound.

Future Research Directions and Challenges for 4 Methylpent 2 Ynoic Acid

Development of Novel and Highly Efficient Synthetic Methodologies

The efficient synthesis of 4-Methylpent-2-ynoic acid is a foundational challenge that will underpin all future research. While classical methods for creating alkynoic acids exist, the development of novel, highly efficient, and sustainable synthetic routes is a primary objective. Current general strategies for synthesizing substituted alkynoic acids often involve the carboxylation of a corresponding alkyne or the coupling of smaller fragments. For this compound, this could involve the deprotonation of 3-methyl-1-butyne (B31179) followed by reaction with carbon dioxide.